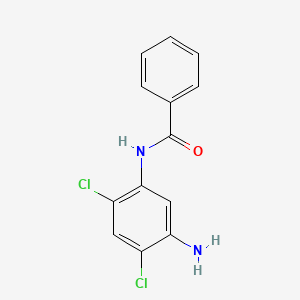
N-(5-amino-2,4-dichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-2,4-dichlorophenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The structure of a related compound, N-(2,4-dichlorophenyl)benzamide, has been studied, revealing that the amide NHCO group forms a dihedral angle with the benzoyl ring, and the molecules are linked by NH⋯O hydrogen bonds into infinite chains .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of N-(2,4-dichlorophenyl)benzamide shows specific dihedral angles and hydrogen bonding patterns . Vibrational and electronic spectra can also provide insights into the molecular structure, as demonstrated by the study of N-aryl ring substituted benzamide compounds .
Chemical Reactions Analysis
Benzamide derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The electrochemical properties of these compounds can be measured by cyclic voltammetry, providing insights into their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic and analytical techniques. For instance, the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamides were investigated using UV-vis, FT-IR, and FT-Raman spectroscopy . The thermal behavior of polymorphs of a related benzamide compound was studied using thermal analysis . These methods could be applied to study the properties of this compound.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study focused on the synthesis and characterization of thiourea derivatives, including compounds related to N-(5-amino-2,4-dichlorophenyl)benzamide, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation abilities. These findings suggest the potential of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, et al., 2011).
Crystal Structure Analysis
Research on various benzamides, including this compound, has provided insights into their crystal structure, revealing specific conformations of the N—H and C=O bonds. These studies are crucial for understanding the molecular structure and potential interactions of these compounds, which could influence their biological activity and solubility (B. Gowda, et al., 2008).
Development of Novel Compounds
Research into the synthesis of new compounds utilizing this compound as a precursor or related structure has shown potential biological applications, including enzyme inhibition and anticancer activity. For instance, benzamide derivatives have been screened for their ability to inhibit human recombinant alkaline phosphatase and ecto-5'-nucleotidases, indicating their relevance in medicinal chemistry for targeting nucleotide protein interactions (A. Saeed, et al., 2015).
Propiedades
IUPAC Name |
N-(5-amino-2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)12(7-11(9)16)17-13(18)8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJJKIINOJNNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

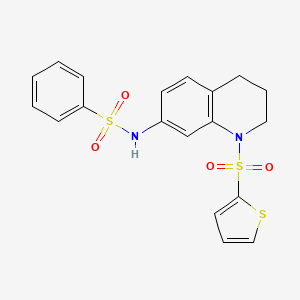

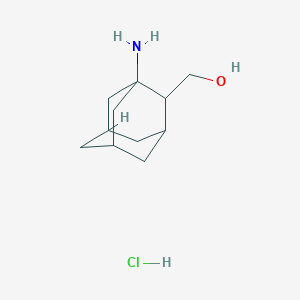
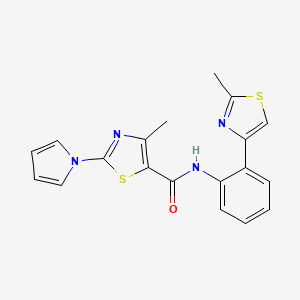
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)
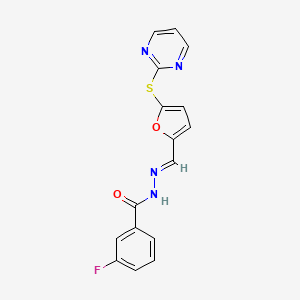
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

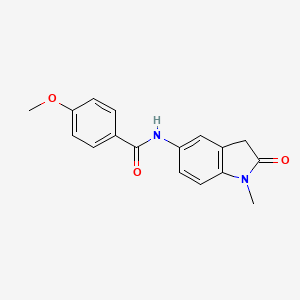
![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)
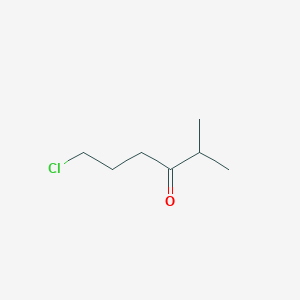
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

